REACTION_CXSMILES
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[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:11])=[O:3].[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][C:22](=O)[CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:14])[CH3:13].N1CCCC1>CO>[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][C:22]2([CH2:1][C:2](=[O:3])[C:4]3[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=3[O:11]2)[CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:13])[CH3:14]
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Name
|
|
Quantity
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15 g
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Type
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reactant
|
Smiles
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CC(=O)C1=C(C=CC(=C1)O)O
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)=O
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Name
|
|
Quantity
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21 mL
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Type
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reactant
|
Smiles
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N1CCCC1
|
Name
|
|
Quantity
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146 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 23 h
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Duration
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23 h
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
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Details
|
to produce a red oily crude material
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Type
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CUSTOM
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Details
|
The oily crude material was purified by ISCO (330 g column) chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2(CC1)OC1=C(C(C2)=O)C=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |